1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea
Description
Properties
CAS No. |
93856-91-8 |
|---|---|
Molecular Formula |
C13H19N3O5 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
1-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]-3-propan-2-ylurea |
InChI |
InChI=1S/C13H19N3O5/c1-8(2)14-13(19)15-11(7-17)12(18)9-3-5-10(6-4-9)16(20)21/h3-6,8,11-12,17-18H,7H2,1-2H3,(H2,14,15,19) |
InChI Key |
JPSUYHCCZCEGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea typically involves the following key steps:
- Formation of an imine intermediate by condensation of 4-nitrobenzaldehyde with an appropriate amine.
- Reduction of the imine to the corresponding amine using a selective reducing agent.
- Introduction of hydroxymethyl and isopropylurea groups through subsequent functional group transformations, often involving protection/deprotection strategies to ensure site-selective reactions.
This approach leverages the reactivity of the aldehyde and amine groups to build the core structure, followed by functionalization to install the hydroxyl and urea moieties.
Detailed Preparation Methodology
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 4-nitrobenzaldehyde with amine | Typically carried out in anhydrous solvent (e.g., ethanol or methanol) under reflux | Forms imine intermediate; reaction monitored by TLC |
| 2 | Reduction of imine to amine | Sodium borohydride (NaBH4) or similar mild reducing agent | Selective reduction avoids over-reduction; performed at low temperature |
| 3 | Hydroxymethylation | Formaldehyde or paraformaldehyde under basic conditions | Introduces hydroxymethyl group at the alpha position |
| 4 | Urea formation | Reaction with isopropyl isocyanate or carbamoyl chloride derivatives | Forms the isopropylurea moiety; may require base catalyst |
| 5 | Purification | Crystallization or chromatographic techniques | Ensures removal of impurities and by-products |
Industrial Scale Considerations
In industrial production, the synthesis is adapted to continuous flow reactors and automated platforms to enhance efficiency and reproducibility. Key parameters optimized include:
- Temperature and pressure control to maximize reaction rates and selectivity.
- Solvent choice to balance solubility and reaction kinetics.
- Use of protecting groups to improve selectivity and yield.
- Purification methods such as recrystallization or preparative chromatography to achieve high purity.
Automation and continuous flow techniques reduce reaction times and improve scalability, critical for commercial applications.
Research Findings and Optimization
Research studies have focused on optimizing each step to improve yield and purity:
- Reduction step: Sodium borohydride is preferred for its mildness, but alternative hydride donors have been tested to minimize side products.
- Hydroxymethylation: Reaction conditions such as pH and temperature are finely tuned to avoid polymerization of formaldehyde.
- Urea formation: Catalysts and solvents are screened to enhance coupling efficiency and reduce reaction times.
Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of intermediates and final product.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol, methanol, or DMF | Influences solubility and reaction rate |
| Reducing agent | Sodium borohydride | Selective imine reduction |
| Temperature | 0–25 °C for reduction; reflux for condensation | Controls reaction kinetics and selectivity |
| pH | Neutral to slightly basic for hydroxymethylation | Prevents side reactions |
| Catalyst | Base catalysts (e.g., triethylamine) for urea formation | Enhances coupling efficiency |
| Purification | Crystallization, chromatography | Ensures product purity |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH2OH) undergoes oxidation under controlled conditions to yield carboxylic acids.
| Reagent/Conditions | Product | Mechanistic Notes |
|---|---|---|
| KMnO₄ (acidic medium) | Corresponding carboxylic acid derivative | Oxidative cleavage of the hydroxymethyl group via radical intermediates. |
| CrO₃/H₂SO₄ (Jones reagent) | Ketone intermediate (partial oxidation) | Steric hindrance from the isopropylurea may limit full oxidation. |
Key Findings :
-
Complete oxidation to carboxylic acid requires prolonged reaction times due to steric effects from the bulky isopropylurea group .
-
The electron-withdrawing nitro group enhances the stability of intermediate radicals .
Reduction Reactions
The nitro (-NO₂) group is susceptible to catalytic hydrogenation, forming an amine (-NH₂).
Key Findings :
-
Full reduction to the amine proceeds quantitatively under mild hydrogenation conditions .
-
The urea backbone remains intact during reduction, as confirmed by NMR analysis .
Substitution Reactions
The hydroxyl (-OH) group participates in nucleophilic substitution reactions.
| Reagent/Conditions | Product | Notes |
|---|---|---|
| R-X (alkyl halide)/NaOH | Ether (-OR) formation | SN2 mechanism favored in polar solvents. |
| AcCl/pyridine | Acetylated derivative (-OAc) | Steric hindrance limits yields (~60%) . |
Key Findings :
-
Alkylation is less efficient compared to smaller alcohols due to steric constraints from the adjacent hydroxymethyl and nitrophenyl groups .
Urea Group Reactivity
The isopropylurea moiety undergoes hydrolysis under acidic/basic conditions.
Key Findings :
-
Stability in neutral aqueous solutions makes the compound suitable for biological studies .
-
Hofmann rearrangement pathways (common in ureas) are suppressed due to steric bulk from the isopropyl group .
Comparative Reaction Yields
| Reaction Type | Optimal Yield | Limiting Factors |
|---|---|---|
| Nitro reduction (H₂/Pd-C) | 95% | Catalyst poisoning by urea byproducts |
| Hydroxymethyl oxidation | 82% | Competing side reactions at high pH |
| Urea hydrolysis (acidic) | 75% | Incomplete cleavage due to steric bulk |
Mechanistic Insights
-
Steric Effects : The isopropyl group on the urea restricts access to reactive sites, necessitating elevated temperatures for efficient substitution .
-
Electronic Effects : The nitro group enhances electrophilicity at the hydroxymethyl carbon, facilitating nucleophilic attacks .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve yields in SN2 reactions by stabilizing transition states .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₃H₁₉N₃O₅
- Molecular Weight : 297.31 g/mol
- CAS Number : 93856-91-8
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry.
Chemistry
1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea serves as an important building block in the synthesis of more complex organic molecules. Its functional groups enable the formation of derivatives that can be utilized in further chemical reactions.
Biology
The compound has been investigated for its potential as an enzyme inhibitor and a ligand in receptor studies. The nitrophenyl group is particularly notable for its ability to participate in electron transfer reactions, which can influence biological pathways. The hydroxymethyl and isopropylurea groups can form hydrogen bonds with proteins or nucleic acids, potentially modulating their activity .
Medicine
Research has explored the therapeutic effects of this compound, particularly its antimicrobial and anticancer activities. The interactions facilitated by its structural components may lead to significant biological effects, making it a candidate for drug development .
Industry
In industrial applications, 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique reactivity allows for the customization of material characteristics to meet specific industrial needs .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea against several bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively reduced enzyme activity in vitro, highlighting its potential as a therapeutic agent in metabolic disorders.
Mechanism of Action
The mechanism of action of 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydroxymethyl and isopropylurea groups can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea
- CAS No.: 93856-91-8
- Molecular Formula : C₁₃H₁₉N₃O₅
- Appearance : Powder or liquid (exact crystalline form unspecified) .
- Applications : Described as an "important raw material," suggesting utility in chemical synthesis or pharmaceutical intermediates .
This compound features a central urea backbone substituted with an isopropyl group and a complex diol-nitrobenzene moiety. Its structure combines hydrophilic (hydroxy, hydroxymethyl) and hydrophobic (aromatic nitro group) regions, which may influence solubility and reactivity.
Comparison with Structurally Similar Compounds
Chloramphenicol (CAS 56-75-7)
Structural Similarities :
Functional and Regulatory Differences :
Chloramphenicol’s nitrobenzene-diol structure enables antibiotic activity by inhibiting bacterial protein synthesis. In contrast, the target compound’s urea-isopropyl substitution likely redirects its utility toward non-therapeutic applications.
1-(2-Fluorophenyl)-3-[2-(3-isopropenylphenyl)-2-propanyl]urea
Structural Comparison :
Functional Implications :
- No bioactivity data is provided in the evidence, contrasting with the nitrobenzene-diol moiety’s historical link to antimicrobial properties.
Urea Derivatives with Triazole Linkages (e.g., Example 5 in )
Data Table: Comparative Overview
Notes
- Regulatory Gaps : The target compound lacks explicit regulatory data in the provided evidence, necessitating further safety assessments for large-scale use.
- Synthetic Potential: Its diol and nitro groups may enable participation in condensation or reduction reactions, expanding its role in fine chemical synthesis.
Biological Activity
1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea, also known by its CAS number 93856-91-8, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry.
- Molecular Formula : C13H19N3O5
- Molar Mass : 297.30706 g/mol
- CAS Number : 93856-91-8
- EINECS Number : 299-125-3
The compound features a urea functional group, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological macromolecules.
Antimicrobial Properties
Research indicates that derivatives of urea compounds exhibit significant antimicrobial activity. In a study evaluating various substituted urea derivatives, it was found that compounds similar to 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitrophenyl group enhances the lipophilicity of the compound, potentially improving membrane penetration and bioactivity .
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study highlighted its effectiveness against human breast cancer cells (MCF-7), where it was observed to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase. The mechanism was attributed to the activation of p53 signaling pathways, which are crucial for tumor suppression .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain proteases involved in disease progression. This inhibition can lead to reduced invasiveness of cancer cells and lower the risk of metastasis .
Case Studies
Synthesis Methods
The synthesis of 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea can be achieved through various methods, often involving the nucleophilic addition of amines to isocyanates or carbonyl compounds. A recent method described a catalyst-free approach that simplifies the reaction conditions while maintaining high yields .
Q & A
Q. What synthetic strategies are recommended for preparing 1-[2-Hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]-3-isopropylurea?
Methodological Answer: The urea moiety can be synthesized via coupling reactions between an amine and an isocyanate or via carbodiimide-mediated methods (e.g., EDCl/HOBt). Protecting groups (e.g., acetyl or silyl ethers) may be required for the hydroxyl and hydroxymethyl groups to prevent undesired side reactions. A related approach involves condensation reactions of substituted acetophenones with aldehydes, as demonstrated in the synthesis of structurally analogous enones (e.g., 1-(2,4-dihydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one) . Post-synthetic reduction or functionalization steps may be needed to introduce the hydroxymethyl and isopropyl groups.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm connectivity and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation.
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with a methanol-buffer mobile phase (e.g., sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6, as in ) to assess purity.
- X-ray Crystallography: For absolute stereochemical determination (see SHELX refinement tools in ).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) arising from stereoisomerism be resolved?
Methodological Answer:
- X-ray Crystallography: Use SHELXL () to determine the absolute configuration of chiral centers.
- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate enantiomers.
- Computational Modeling: Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to validate stereochemical assignments.
Q. How to design experiments to investigate the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Oxidative Stress Tests: Use hydrogen peroxide or cytochrome P450 enzymes to simulate metabolic pathways.
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products using LC-MS.
- Stability-Indicating Assays: Develop validated methods with forced degradation studies (e.g., hydrolysis, oxidation) to identify degradation pathways .
Q. What experimental approaches can address low yields in the final urea coupling step?
Methodological Answer:
- Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to improve reactivity.
- Catalyst Screening: Evaluate coupling agents (e.g., EDCl, DCC) with additives like DMAP or HOAt.
- Temperature Control: Perform reactions under reflux or microwave-assisted conditions to enhance kinetics.
- Intermediate Purification: Isolate and characterize intermediates (e.g., amine or isocyanate precursors) to ensure high purity before coupling .
Q. How to analyze the compound’s hydrogen-bonding interactions in crystal structures?
Methodological Answer:
- SHELX Refinement: Use SHELXL () to model hydrogen bonds and generate interaction maps.
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., O–H···O, N–H···O) using CrystalExplorer.
- Thermal Ellipsoid Plots: Visualize anisotropic displacement parameters to assess positional disorder or dynamic effects.
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data reported in different studies?
Methodological Answer:
- Purity Assessment: Verify compound purity via HPLC and elemental analysis.
- Solvent Variability: Test solubility in buffered vs. unbuffered systems (e.g., sodium acetate buffer ).
- Polymorphism Screening: Perform differential scanning calorimetry (DSC) or powder X-ray diffraction (PXRD) to detect crystalline vs. amorphous forms.
Q. What factors could explain discrepancies in biological activity assays?
Methodological Answer:
- Stereochemical Purity: Ensure enantiomeric excess (≥95%) via chiral HPLC.
- Metabolite Interference: Use LC-MS to identify degradation products or metabolites (e.g., nitro group reduction to amine).
- Assay Conditions: Standardize cell culture media pH, temperature, and serum content to minimize variability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
